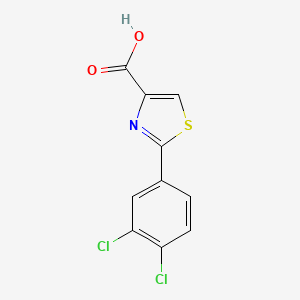

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDLMDDOUHTLON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094263-32-7 | |

| Record name | 2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 3,4-dichlorophenacyl bromide reacts with thiourea in the presence of a base such as sodium ethoxide to form the thiazole ring.

-

Carboxylation: : The resulting thiazole derivative is then subjected to carboxylation. This can be achieved by treating the thiazole with carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium to introduce the carboxylic acid group at the 4-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and efficient catalysts would be crucial to achieve the desired product in large quantities.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions, enabling derivatization for enhanced solubility or bioactivity.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Esterification | DCC/DMAP, R-OH (e.g., CH₃OH) | Methyl/ethyl esters (e.g., Compound A ) | Yields depend on steric hindrance; DCC activates the carboxylic acid. |

| Amidation | NH₃ or amines, EDCl/HOBt | Amides (e.g., Compound B ) | Primary amines show higher reactivity than secondary amines. |

| Reduction | LiAlH₄ or BH₃·THF | Alcohol derivative (e.g., Compound C ) | LiAlH₄ reduces –COOH to –CH₂OH; milder agents preserve other groups. |

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and coordination chemistry, though limited by electron withdrawal from the dichlorophenyl group.

Dichlorophenyl Group Modifications

The 3,4-dichlorophenyl substituent undergoes selective substitutions under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, 200°C (hydrolysis) | Hydroxyphenyl-thiazole derivatives | Requires harsh conditions due to electron-withdrawing Cl groups. |

| Catalytic Dehalogenation | Pd/C, H₂, ethanol | Dechlorinated phenyl-thiazole analogs | Regioselectivity depends on catalyst loading and temperature. |

Cyclization and Cross-Coupling Reactions

The compound serves as a precursor in multicomponent reactions to form fused heterocycles.

Oxidative and Reductive Pathways

Controlled oxidation or reduction alters the electronic profile of the molecule.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Thiazole-4-carboxylic acid → CO₂ + fragments | Over-oxidation degrades the thiazole ring; rarely utilized. |

| Partial Reduction | NaBH₄, MeOH | Dihydrothiazole derivatives | Selective reduction of the thiazole ring’s double bond. |

Key Research Findings

-

Ester Derivatives : Methyl esters exhibit improved membrane permeability in pharmacological assays compared to the parent acid.

-

Metal Complexes : Cu(II) complexes show enhanced anticancer activity by inducing ROS generation in vitro.

-

Dehalogenation : Catalytic hydrogenation selectively removes para-chlorine, enabling further functionalization.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study synthesized a series of thiazole derivatives and tested their efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Among these derivatives, one compound exhibited an IC50 value of 2.57 µM against MCF-7 cells, indicating strong cytotoxic activity compared to standard drugs like Staurosporine . The mechanism of action involved:

- Cell Cycle Arrest : The compound induced G1/S phase arrest.

- Apoptosis Induction : It triggered early and late apoptosis in treated cells.

The ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2) was also noted, further supporting its potential as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis process:

- Formation of Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving appropriate thioketones and α-halo acids.

- Substitution Reactions : Introduction of the dichlorophenyl group can be achieved via electrophilic aromatic substitution or coupling reactions with suitable aryl halides.

- Carboxylation : The final step often involves carboxylation to introduce the carboxylic acid functional group.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Other Biological Activities

Beyond anticancer properties, thiazole derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest that thiazole compounds possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

These activities make thiazole compounds versatile candidates for drug development across multiple therapeutic areas.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl Isomers

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

- CAS No.: 257876-07-6

- Molecular Formula: C₁₀H₅Cl₂NO₂S (identical to target compound).

- Key Differences : Chlorine atoms at phenyl positions 2 and 3.

- Properties :

- Applications : Used in pesticide and herbicide research due to altered electronic effects .

2-(3,5-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

Monochlorophenyl Derivatives

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Carboxylic Acid Positional Isomers

4-(3,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Fluorinated Analogs

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Comparative Data Table

Research Findings and Implications

Physicochemical Properties

- Solubility: Dichlorophenyl analogs exhibit lower aqueous solubility than monochloro derivatives, impacting formulation strategies .

- Thermal Stability : Higher melting points in 2,3-dichloro isomers (e.g., 233–234°C) suggest stronger crystal packing .

Biological Activity

2-(3,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H5Cl2NO2S

- Molecular Weight : 274.13 g/mol

- CAS Number : 257876-07-6

- IUPAC Name : this compound

The compound features a thiazole ring and a dichlorophenyl group, which contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 30 |

| K. pneumoniae | 25 |

In comparative studies, the compound's efficacy was found to be comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 mm to 30 mm against the tested organisms .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell lines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 18 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, leading to decreased cell viability .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes associated with inflammation and cancer progression.

- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it significantly inhibited bacterial growth and could serve as a potential lead for new antibiotic development.

Study on Anticancer Properties

In another investigation involving human cancer cell lines, the compound was shown to reduce cell viability significantly compared to untreated controls. The study highlighted its potential as an anticancer agent and suggested further exploration in clinical settings .

Q & A

Q. How can researchers address low crystallinity issues during X-ray diffraction analysis?

- Answer : Optimize crystallization using solvent vapor diffusion (e.g., ethyl acetate/hexane mixtures). Introduce co-crystallization agents (e.g., crown ethers) or employ cryo-crystallography at 100 K to stabilize lattice formation. For recalcitrant samples, use PXRD (Powder X-ray Diffraction) paired with Rietveld refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.